molecular formula C60H78Sn2 B078676 Hexaneophylditin CAS No. 13356-09-7

Hexaneophylditin

Cat. No.: B078676
CAS No.: 13356-09-7
M. Wt: 1036.7 g/mol
InChI Key: WHUUBNGOFFHBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexaneophylditin is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry. These compounds are particularly notable for their unique chemical properties and reactivity.

Scientific Research Applications

Hexaneophylditin has a wide range of scientific research applications, including:

Safety and Hazards

Hexaneophylditin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Preparation Methods

Hexaneophylditin can be synthesized through several methods, including the reaction of Grignard reagents with tin halides. One common synthetic route involves the reaction of a Grignard reagent with tin tetrachloride to produce tetraorganotin compounds. For example, the synthesis of tetraethyltin can be represented by the following reaction: [ 4 \text{CH}_3\text{CH}_2\text{MgBr} + \text{SnCl}_4 \rightarrow (\text{CH}_3\text{CH}_2)_4\text{Sn} + 4 \text{MgClBr} ] This method is widely used in the production of organotin compounds due to its efficiency and reliability .

Chemical Reactions Analysis

Hexaneophylditin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized to form organotin oxides and hydroxides. These reactions often involve the use of oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions of this compound typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one or more organic groups attached to the tin atom with other groups.

The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds.

Mechanism of Action

The mechanism of action of hexaneophylditin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds, including this compound, can interact with cellular components such as proteins and enzymes, leading to various biological effects. The specific molecular targets and pathways involved in these interactions depend on the particular application and context in which this compound is used .

Comparison with Similar Compounds

Hexaneophylditin can be compared with other similar organotin compounds, such as hexamethylditin and trimethyltin. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example:

The uniqueness of this compound lies in its specific chemical structure and the particular applications for which it is used.

Properties

InChI

InChI=1S/6C10H13.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;/h6*4-8H,1H2,2-3H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUBNGOFFHBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H78Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13356-09-7
Record name NSC126679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexaneophylditin
Reactant of Route 2
Hexaneophylditin
Reactant of Route 3
Reactant of Route 3
Hexaneophylditin
Reactant of Route 4
Reactant of Route 4
Hexaneophylditin
Reactant of Route 5
Hexaneophylditin
Reactant of Route 6
Hexaneophylditin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.